molecular formula C21H21N3O B11296206 N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide

カタログ番号: B11296206
分子量: 331.4 g/mol
InChIキー: YTGHXTSPLFTESF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-Indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an ethyl-acetamide bridge. The first indole group is substituted with a methyl group at the 2-position, while the second indole is connected through a 2-carbon ethyl chain.

特性

分子式

C21H21N3O

分子量

331.4 g/mol

IUPAC名

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C21H21N3O/c1-14-18(17-7-3-5-9-20(17)24-14)12-21(25)22-11-10-15-13-23-19-8-4-2-6-16(15)19/h2-9,13,23-24H,10-12H2,1H3,(H,22,25)

InChIキー

YTGHXTSPLFTESF-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NCCC3=CNC4=CC=CC=C43

製品の起源

United States

準備方法

合成経路と反応条件

N-[2-(1H-インドール-3-イル)エチル]-2-(2-メチル-1H-インドール-3-イル)アセトアミドの合成は、通常、トリプタミンと置換インドール酢酸誘導体との反応を伴います。 一般的な方法の1つは、N,N'-ジシクロヘキシルカルボジイミド(DCC)を脱水剤として使用して、アミド結合の形成を促進する方法です 。この反応は、通常、ジクロロメタンやジメチルホルムアミドなどの有機溶媒中で、穏やかな条件下で行われます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。連続フローリアクターと自動化システムを使用すると、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製方法が用いられ、高純度の化合物が得られます。

化学反応の分析

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is fundamental for modifying the compound’s polarity or generating intermediates for further functionalization.

Reagents/Conditions Products Mechanistic Notes Sources
6M HCl, reflux, 8–12 hrs2-(2-methyl-1H-indol-3-yl)acetic acidAcid-catalyzed cleavage of the amide bond.
2M NaOH, 70°C, 6 hrsSodium salt of the carboxylic acidBase-mediated saponification.

Alkylation/Acylation Reactions

The secondary amine in the ethyl chain and indole nitrogen atoms participate in alkylation or acylation to introduce new substituents.

N-Alkylation

Reagents/Conditions Products Key Observations Sources
Methyl iodide, K₂CO₃, DMF, 60°C, 24 hrsN-Methylated derivativeSelective alkylation at the ethylamine nitrogen.
Benzyl bromide, NaH, THF, 0°C to rt, 12 hrsN-Benzyl derivativeImproved solubility in organic solvents.

Indole Nitrogen Acylation

Reagents/Conditions Products Key Observations Sources
Acetic anhydride, DMAP, CH₂Cl₂, 0°C, 2 hrs1-Acetylindole derivativeEnhanced stability against oxidation.
Pivaloyl chloride, Et₃N, rt, 6 hrs1-PivaloylindoleBulkier groups hinder enzymatic degradation.

Oxidation Reactions

The indole rings and ethyl chain are susceptible to oxidation, producing structurally diverse metabolites or degradation products.

Reagents/Conditions Products Mechanistic Notes Sources
KMnO₄, H₂SO₄, 50°C, 4 hrsOxindole derivativesElectrophilic aromatic substitution followed by oxidation.
Ozone, CH₂Cl₂, -78°C, then Me₂SCleavage of ethyl chain to aldehydesOzonolysis of the ethylene spacer.

Reduction Reactions

Selective reduction of the indole rings or amide carbonyl group alters the compound’s electronic profile.

Reagents/Conditions Products Key Applications Sources
H₂, Pd/C, EtOH, 50 psi, 12 hrsIndoline derivativesEnhanced bioavailability via saturation.
LiAlH₄, THF, 0°C to rt, 6 hrsEthylamine intermediateConversion of amide to amine functionality.

Electrophilic Substitution

The electron-rich indole rings undergo electrophilic substitution at the C-2, C-5, or C-7 positions.

Reagents/Conditions Products Regioselectivity Sources
HNO₃, AcOH, 0°C, 2 hrs5-Nitroindole derivativeNitration occurs preferentially at C-5.
Br₂, CHCl₃, rt, 1 hr2-Bromoindole derivativeBromination favors the C-2 position.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for functional group diversification.

Reagents/Conditions Products Catalytic System Sources
Suzuki-Miyaura: Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivativesBoronic acid partners at indole C-2/C-5.
Buchwald-Hartwig: Pd₂(dba)₃, XantphosN-Arylated indolesIntroduces aryl groups at nitrogen sites.

Stability Under Physiological Conditions

Hydrolytic and enzymatic degradation pathways are critical for pharmacokinetic profiling:

Condition Half-Life Major Degradation Products Sources
Simulated gastric fluid (pH 1.2)3.2 hrsCarboxylic acid via amide hydrolysis.
Human liver microsomes, 37°C1.8 hrsOxindole and hydroxylated metabolites.

Comparative Reactivity Table

Reaction Type Relative Rate Activation Energy (kJ/mol) Solvent Dependence
Amide hydrolysisFast85–95High (polar solvents)
Electrophilic brominationModerate110–125Moderate (CHCl₃)
Pd-catalyzed couplingSlow140–160Low (dioxane)

科学的研究の応用

Chemical Properties and Structure

The compound belongs to a class of indole derivatives, characterized by the presence of two indole moieties linked by an ethyl chain and an acetamide functional group. Its molecular formula is C30H31N3O3C_{30}H_{31}N_{3}O_{3}, with a molecular weight of approximately 481.6 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Antitumor Activity

One of the most significant applications of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide is its antitumor properties . Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer : A study highlighted the efficacy of similar indole-based compounds against colon tumors, emphasizing the need for novel treatments due to the resistance of colorectal tumors to conventional chemotherapy .
  • Lung Cancer : Indole derivatives have shown promise in targeting lung cancer cells, potentially offering new avenues for treatment where traditional therapies have failed.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Reference
AntiproliferativeHepG2 (liver)10.56 ± 1.14
AntiproliferativeMCF7 (breast)Not specified
AntiproliferativeHeLa (cervical)Not specified

These findings suggest that N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide could be developed further as a potential therapeutic agent against various cancers.

Additional Biological Activities

Beyond its antitumor properties, indole derivatives are known for other biological activities, including:

  • Antimicrobial Effects : Some studies have indicated that related compounds possess antimicrobial properties, making them candidates for further research in treating infections .
  • Anti-inflammatory Properties : Indole derivatives have also been studied for their potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Future Directions and Research Needs

Further research is necessary to fully understand the pharmacokinetics and pharmacodynamics of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide. Key areas for future study include:

  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Investigating the specific pathways through which this compound induces apoptosis in cancer cells.

作用機序

N-[2-(1H-インドール-3-イル)エチル]-2-(2-メチル-1H-インドール-3-イル)アセトアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。インドール部分は、セロトニン受容体や神経伝達物質合成に関与する酵素など、様々な生物学的受容体と相互作用することが知られています。この相互作用は、シグナル伝達経路を調節し、様々な生物学的効果をもたらす可能性があります。

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Structural Modifications Molecular Weight (g/mol) Key Biological Activities/Findings References
Target Compound : N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide - 2-Methyl substitution on one indole
- Ethyl-acetamide linker between indoles
335.41 (calculated) Limited direct data; inferred bioactivity from analogs
2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide Oxo group in acetamide (vs. methyl-indolyl) 319.35 Moderate cytotoxicity in marine Streptomyces-derived compound (SMMC-7721, HeLa cells)
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a) Benzo[d][1,3]dioxole substituent (vs. methyl-indolyl) 338.37 Synthesized via carbodiimide coupling; potential antioxidant/antihyperglycemic applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide 5-Methoxy and 2-methyl substitutions on indole 260.31 Structural analog of melatonin; possible role in circadian rhythm modulation
Y041-0803: 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide Chloro substitution at indole 6-position 367.86 Screening compound with potential antiparasitic activity (Plasmodium)
N-[2-(1H-indol-3-yl)ethyl]hexanamide Hexanamide chain (vs. acetamide-linked indole) 272.37 Blocks melatonin-induced Plasmodium synchronization; no intrinsic modulation activity

Structural and Functional Insights

Role of Substituents
  • Methyl and Methoxy Groups: The 2-methyl substitution in the target compound may enhance lipophilicity and receptor binding compared to unsubstituted indoles.
  • Halogenation : Chloro-substituted analogs (e.g., ) exhibit increased potency in antiparasitic assays, likely due to enhanced electron-withdrawing effects and target affinity.
  • Linker Modifications : Ethyl-acetamide linkers (target compound) balance rigidity and flexibility, whereas oxo groups () or benzo rings () alter solubility and metabolic stability.

生物活性

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19N3OC_{18}H_{19}N_{3}O, with a molecular weight of approximately 293.4 g/mol. Its structure features two indole moieties connected by an ethyl chain and an acetamide functional group. The IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide.

Anticancer Properties

Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer activity. For instance, compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide have shown low IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinMCF-73.23

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive bacteria, including Staphylococcus aureus (MRSA), and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds are as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Staphylococcus aureus (MRSA ATCC 43300)<1.00
Candida albicans7.80

These results indicate that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

The biological activity of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide may involve several mechanisms:

  • Inhibition of Protein Synthesis : Indole derivatives often interfere with bacterial protein synthesis, which is crucial for microbial growth and replication.
  • Apoptosis Induction in Cancer Cells : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth.
  • Biofilm Disruption : Some studies suggest that indole derivatives can inhibit biofilm formation in bacteria, enhancing their effectiveness against persistent infections .

Case Studies and Research Findings

A notable study published in ACS Omega explored the synthesis and biological evaluation of related indole derivatives. The researchers found that specific modifications to the indole structure significantly enhanced anticancer and antimicrobial activities . Another study highlighted the potential of these compounds in treating drug-resistant infections, particularly MRSA .

Q & A

Q. What are the common synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling indole derivatives with acetamide precursors. A standard approach includes:

  • Acylation : Reacting 2-methylindole with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide intermediate.
  • Nucleophilic substitution : Attaching the indole-ethylamine moiety via a coupling agent like EDCI/HOBt in dichloromethane (DCM) under nitrogen .
  • Optimization : Adjusting temperature (e.g., 0–25°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., 1.2–2.0 equiv.) to improve yields. Evidence suggests that HF·pyr complexes can enhance fluorination efficiency in related indole-acetamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR : Resolves indole proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Multiplicity patterns distinguish substitution positions on the indole rings .
  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and indole N–H groups) .
  • HRMS : Confirms molecular mass (e.g., m/z 348.1582 for C21H20N3O) and isotopic patterns .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Antioxidant activity : Use DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. Dissolve the compound in DMSO (1–100 µM) and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP) .
  • Enzyme inhibition : Screen against CYP51 (sterol demethylase) using fluorescence-based assays with lanosterol analogs. IC50 values can indicate potency as a protozoan parasite inhibitor .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to CYP51. Key interactions include:
    • Hydrogen bonding between the acetamide carbonyl and heme iron.
    • Hydrophobic contacts between indole rings and enzyme active-site residues (e.g., Phe78, Leu321) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields). RMSD values <2 Å indicate stable binding .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay variability : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HeLa vs. CHO) can alter IC50 values. Standardize protocols using WHO guidelines for antiparasitic assays .
  • Structural analogs : Compare activity of N-substituted derivatives (e.g., 4-chlorophenyl vs. pyridinyl groups) to identify SAR trends. For example, bulkier substituents may reduce membrane permeability .

Q. What strategies enhance the compound’s stability in pharmacological assays?

  • pH optimization : Maintain physiological pH (7.4) to prevent hydrolysis of the acetamide group.
  • Lyophilization : Store the compound as a lyophilized powder at –80°C to avoid degradation.
  • Prodrug design : Modify the indole N–H group with a photolabile protecting group (e.g., nitroveratryl) to improve serum stability .

Q. How can regioselective functionalization of the indole rings be achieved?

  • Electrophilic substitution : Use iodine(III) reagents (e.g., bis(pyridine)iodonium tetrafluoroborate) in TFA/HBF4 to introduce halogens at the 5- or 6-position of indole. Monitor regioselectivity via LC-MS and 2D NMR .
  • Directed metalation : Employ Pd-catalyzed C–H amidation with pyridine directing groups to install substituents at the 2-position .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。